Heterocyclic Core Substitution: Benzimidazole (N, N) vs. Benzothiazole (N, S) Impact on Physicochemical Profile
The target compound replaces the benzothiazole ring found in its closest catalog analog (CAS 868212-29-7) with a benzimidazole ring, increasing the hydrogen bond donor count from 0 to 1. This single, quantifiable change significantly alters the molecule's drug-likeness parameters. The addition of a hydrogen bond donor is a critical optimization strategy for modulating solubility, permeability, and target engagement, a difference not offered by the benzothiazole analog .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD Count: 1; TPSA: 78.7 Ų (Calculated) |
| Comparator Or Baseline | 5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole (CAS 868212-29-7): HBD Count: 0 |
| Quantified Difference | Δ HBD Count = 1; Qualitative TPSA increase predicted due to additional nitrogen atom. |
| Conditions | In silico property calculation based on molecular structure. |
Why This Matters
This is a crucial differentiator for procurement when selecting compounds for biological screening, as the presence or absence of an HBD can directly dictate binding affinity, selectivity, and ADME profile, making one scaffold clearly preferable over the other for a given target.
